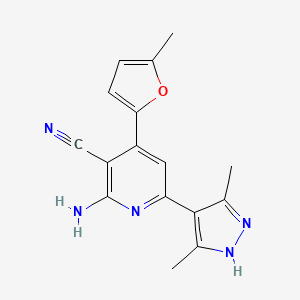

![molecular formula C15H16ClF3N2O2 B5294436 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5294436.png)

1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide, also known as ML277, is a small molecule inhibitor of the inward rectifier potassium (Kir) channels. It was first identified by a high-throughput screening of a chemical library, and has been shown to have potential therapeutic applications in various diseases, such as arrhythmias, epilepsy, and neuropathic pain.

Mecanismo De Acción

1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide inhibits the Kir3 channels by binding to a specific site on the channel protein. The binding site is located at the interface between the transmembrane domains and the cytoplasmic domains of the channel, and is distinct from the binding site of other Kir channel inhibitors, such as barium and tertiapin-Q. The binding of 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide induces a conformational change in the channel protein, which stabilizes the closed state of the channel and reduces the inward potassium current. This mechanism of action is different from that of other potassium channel inhibitors, such as 4-aminopyridine and tetraethylammonium, which block the ion-conducting pore of the channel.

Biochemical and Physiological Effects

1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has been shown to have specific effects on the Kir3 channels, without affecting other types of potassium channels or ion channels. In electrophysiological experiments, 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has been shown to reduce the inward potassium current in cells expressing Kir3 channels, but not in cells expressing other types of potassium channels. 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has also been shown to reduce the heart rate and the action potential duration in isolated atrial and ventricular myocytes, without affecting the contractility of the cells. In behavioral experiments, 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has been shown to reduce the mechanical allodynia and thermal hyperalgesia in animal models of neuropathic pain, without affecting the normal nociceptive responses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has several advantages as a research tool for studying the Kir3 channels. It is a selective inhibitor of the Kir3 channels, with no off-target effects on other types of potassium channels or ion channels. It has a high potency and a low toxicity, with an IC50 value in the nanomolar range and no significant cytotoxicity at therapeutic concentrations. It has a well-defined mechanism of action, which allows for the interpretation of the experimental results. However, there are also some limitations of using 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide in lab experiments. It has a relatively short half-life in vivo, which may limit its efficacy in long-term studies. It has a low solubility in aqueous solutions, which may require the use of organic solvents or surfactants in some experiments. It has a limited tissue distribution and may not penetrate the blood-brain barrier, which may restrict its application in certain neurological disorders.

Direcciones Futuras

1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has opened up new avenues for the study of the Kir3 channels and their role in various diseases. There are several future directions that can be pursued to further explore the potential therapeutic applications of 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide. First, more studies are needed to elucidate the molecular mechanism of 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide binding to the Kir3 channels and its effect on the channel function. Second, more animal studies are needed to evaluate the efficacy and safety of 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide in various disease models, and to optimize the dosing regimen and administration route. Third, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide in humans, and to assess its potential for clinical development. Fourth, more studies are needed to explore the potential of 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide as a research tool for studying the Kir3 channels in various physiological and pathological contexts. Finally, more studies are needed to identify new chemical scaffolds and analogs of 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide that may have improved potency, selectivity, and pharmacokinetic properties.

Métodos De Síntesis

The synthesis of 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide involves several steps, including the formation of the piperidine ring, the introduction of the trifluoromethyl group, and the acetylation of the amide group. The detailed synthesis method has been described in a patent application (WO2010059251A1) and a research article (J. Med. Chem. 2012, 55, 3477-3485). The final product has a purity of over 95% and has been characterized by various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Aplicaciones Científicas De Investigación

1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to selectively inhibit the Kir3 family of channels, which are involved in regulating the resting membrane potential and the excitability of neurons and cardiac cells. 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has been reported to have antiarrhythmic effects in animal models of atrial fibrillation and ventricular tachycardia, as well as antiepileptic effects in animal models of temporal lobe epilepsy. 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has also been shown to reduce neuropathic pain in animal models of nerve injury. These findings suggest that 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide may have clinical applications in the treatment of various diseases.

Propiedades

IUPAC Name |

1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClF3N2O2/c1-9(22)21-6-4-10(5-7-21)14(23)20-13-3-2-11(16)8-12(13)15(17,18)19/h2-3,8,10H,4-7H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKCQUNBCUYJPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5294360.png)

![2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B5294370.png)

amine hydrochloride](/img/structure/B5294379.png)

![4-{1-[1-(3-methoxyphenyl)-4-piperidinyl]-3-azetidinyl}pyridine](/img/structure/B5294383.png)

![4-[(5-imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5294393.png)

![4-[4-(dimethylamino)-3-nitrobenzylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5294394.png)

![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5294414.png)

![4-(5-methylpyridin-2-yl)-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5294425.png)

![1-ethyl-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5294447.png)

![4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-phenylethyl)morpholine](/img/structure/B5294456.png)

![6-[(diethylamino)methyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5294461.png)